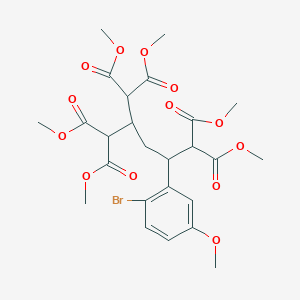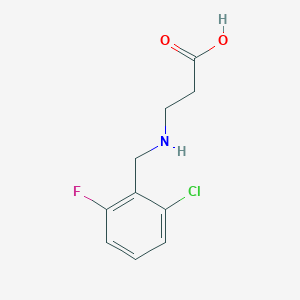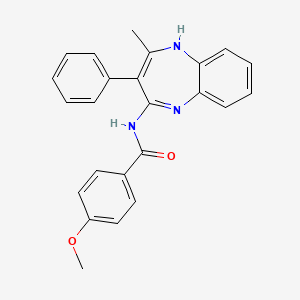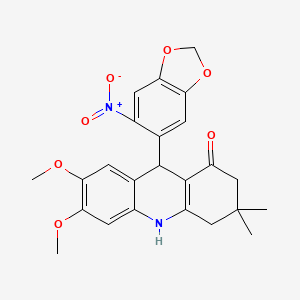![molecular formula C19H18Cl2N2 B12481066 N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}cyclopropanamine](/img/structure/B12481066.png)
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the 2,4-Dichlorophenyl Group:
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through a Simmons-Smith reaction using diiodomethane and zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C19H18Cl2N2 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C19H18Cl2N2/c20-15-6-5-13(18(21)9-15)11-23-12-14(10-22-16-7-8-16)17-3-1-2-4-19(17)23/h1-6,9,12,16,22H,7-8,10-11H2 |
InChI Key |
ZOAOKMNFHDYIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480985.png)
![2-Chloro-5-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B12480990.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B12480992.png)
![Ethyl 3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480996.png)
![2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12480998.png)
![2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B12480999.png)
![1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B12481004.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B12481011.png)


![N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12481029.png)


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine](/img/structure/B12481051.png)
